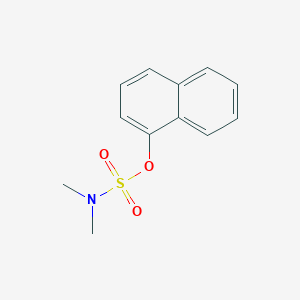

naphthalen-1-yl N,N-dimethylsulfamate

Description

Properties

Molecular Formula |

C12H13NO3S |

|---|---|

Molecular Weight |

251.30 g/mol |

IUPAC Name |

naphthalen-1-yl N,N-dimethylsulfamate |

InChI |

InChI=1S/C12H13NO3S/c1-13(2)17(14,15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3 |

InChI Key |

YHULCFSYNZGDDQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl N,N-dimethylsulfamate typically involves the reaction of naphthalen-1-ol with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

Naphthalen-1-ol+Dimethylsulfamoyl chloride→Naphthalen-1-yl N,N-dimethylsulfamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl N,N-dimethylsulfamate undergoes various chemical reactions, including:

Substitution Reactions: The sulfamate group can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Coupling Reactions: Palladium or nickel catalysts are employed, along with bases like potassium carbonate.

Major Products

Substitution Reactions: Products include substituted naphthalenes with various functional groups.

Oxidation Reactions: Major products are naphthoquinones.

Coupling Reactions: Biaryl compounds are the primary products.

Scientific Research Applications

Naphthalen-1-yl N,N-dimethylsulfamate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalen-1-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the sulfamate group can form hydrogen bonds with amino acid residues. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Electronic Comparison of Naphthalene-Based Sulfamate/Sulfonamide Derivatives

Key Observations :

- Sulfamate vs. Sulfonamide : Sulfamate esters (e.g., uracil-5-yl derivative) exhibit resistance to hydrolysis compared to sulfonamides, which may enhance in vivo stability .

- Electronic Effects : The sulfamate group’s electron-withdrawing nature may polarize the naphthalene ring, altering π-π stacking interactions compared to sulfonamides .

Stability and Decomposition Pathways

Table 2: Decomposition Behavior of Sulfamate Derivatives

Research Findings :

- For example, CH₃⁻ fragment formation in uracil derivatives is suppressed compared to non-methylated analogs .

- The naphthalene ring’s aromatic system may delocalize electrons during decomposition, reducing radical formation compared to uracil-based sulfamates.

Key Insights :

- The naphthalen-1-yl group in Compound 5c improves antiproliferative activity by 10-fold compared to phenyl analogs, highlighting the importance of planar aromatic systems in intercalation or receptor binding .

- Sulfamate esters’ stability could make them superior to sulfonamides in prolonged biological applications, though this requires experimental validation.

Crystallographic and Spectroscopic Data

- 5-(Imidazol-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine : Single-crystal X-ray analysis reveals a dihedral angle of 40.6° between the naphthalene and sulfonyl-imidazole planes, with weak C–H···O hydrogen bonds (2.42–2.57 Å) stabilizing the structure .

- Uracil-5-yl O-(N,N-dimethylsulfamate : FTIR and mass spectrometry confirm S–O and C–N bond vibrations, consistent with sulfamate functionality .

Q & A

Q. What synthetic methodologies are recommended for naphthalen-1-yl N,N-dimethylsulfamate, and how can reaction efficiency be optimized?

To synthesize this compound, a sulfamation reaction between naphthalen-1-ol and dimethylsulfamoyl chloride is typically employed. Key optimization steps include:

- Catalyst selection : Use of pyridine or triethylamine to neutralize HCl byproducts.

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis.

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for isolating high-purity product .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- NMR :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm for naphthalene) and dimethyl groups (singlet at δ 2.8–3.1 ppm).

- ¹³C NMR : Confirm sulfamate linkage via signals at δ 40–45 ppm (N–CH₃) and 55–60 ppm (S–O–C).

- IR : Strong absorption bands at 1150–1250 cm⁻¹ (S=O stretching) and 1350–1450 cm⁻¹ (S–N stretching) .

Q. What are the IUPAC nomenclature rules for resolving ambiguities in sulfamate derivatives?

The parent chain prioritizes the sulfamate group (-OSO₂NMe₂) over the naphthalene ring. Substituents are numbered to minimize locants, with the sulfamate group taking precedence. For example, "naphthalen-1-yl" indicates substitution at the first carbon of the naphthalene ring. Conflicting cases require hierarchical suffix ordering (e.g., sulfamate > hydroxyl) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict reactivity and intermolecular interactions of this compound?

- DFT studies : Optimize geometry using B3LYP/6-31G(d) to calculate bond lengths, angles, and electrostatic potential surfaces.

- Reactivity : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Non-covalent interactions : Use reduced density gradient (RDG) analysis to identify π-π stacking or hydrogen-bonding motifs .

Q. What strategies address contradictions in crystallographic data during structural refinement?

- Software cross-validation : Compare refinement results from SHELXL (robust for small molecules) with other tools like Olex2 or Phenix.

- Twinned data : Apply twin-law matrices in SHELXL to resolve overlapping reflections.

- Disorder modeling : Use PART instructions to handle disordered sulfamate groups, with occupancy factors refined to < 1.0 .

Q. How can toxicological studies reconcile conflicting data on metabolite detection in mammalian models?

- Exposure routes : Prioritize oral or inhalation studies (common lab exposure pathways) and use LC-MS/MS to detect sulfamate-derived metabolites (e.g., naphthalen-1-ol).

- Dose-response analysis : Apply Hill equation models to distinguish linear vs. threshold effects.

- Species-specific metabolism : Compare hepatic microsomal activity (e.g., CYP450 isoforms) between rodents and humans to extrapolate findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.